3-Penten-1-yne

Descripción general

Descripción

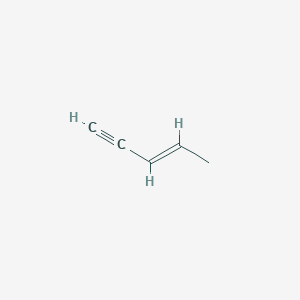

3-Penten-1-yne is an organic compound with the molecular formula C5H6. It is an enyne, meaning it contains both a double bond and a triple bond within its structure. The compound is also known by other names such as propenylacetylene and 2-penten-4-yne . It is a volatile organic compound and has been identified as a metabolite in various biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Penten-1-yne can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with acetylene in the presence of a base such as sodium amide. This reaction yields this compound along with other by-products .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydrogenation of pentane. This process involves the removal of hydrogen atoms from pentane to form the desired enyne structure. The reaction is typically carried out at high temperatures and in the presence of a metal catalyst such as platinum or palladium .

Análisis De Reacciones Químicas

Types of Reactions

3-Penten-1-yne undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated products.

Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond.

Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.

Major Products Formed

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: Products include alkenes and alkanes.

Substitution: Products include halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

3-Penten-1-yne has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: The compound is studied for its role as a metabolite in various organisms.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-penten-1-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These reactive sites allow the compound to interact with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Penten-1-yne, (Z)-: This is a stereoisomer of this compound with a different spatial arrangement of atoms.

1-Pentyne: This compound has a triple bond at the first carbon atom instead of the third.

2-Penten-4-yne: This compound has a similar structure but with the triple bond at a different position.

Uniqueness

This compound is unique due to its specific arrangement of double and triple bonds, which gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds .

Propiedades

IUPAC Name |

pent-3-en-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJOPMVSQIBJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870891 | |

| Record name | Pent-3-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206-23-7 | |

| Record name | Pent-3-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary formation pathways of 3-Penten-1-yne observed in recent studies?

A1: Several studies highlight the formation of this compound through various reaction pathways. A significant route involves the reaction of the ethynyl radical (C₂H) with propene (C₃H₆). This reaction, studied under low-temperature conditions (79 K) [], primarily yields vinylacetylene through CH₃-loss and a smaller fraction of C₅H₆ isomers, including this compound, through H-loss. Another study [] investigated the reaction under single-collision conditions, finding that the ethynyl radical adds to propylene, forming C₅H₆D intermediates (when deuterated ethynyl radical is used). These intermediates then decompose by losing a hydrogen atom, primarily yielding cis/trans-3-Penten-1-yne and a smaller amount of 3-methyl-3-buten-1-yne. Furthermore, this compound is a product of the gas-phase pyrolysis of cyclopropylacetylene at lower temperatures (around 600°C) [].

Q2: Can you elaborate on the isomeric forms of this compound and their identification in research?

A2: this compound exists in both cis and trans isomeric forms. Research utilizing tunable synchrotron radiation vacuum ultraviolet photoionization time-of-flight mass spectrometry (SR-VUV-PI-TOFMS) coupled with photoionization efficiency (PIE) curve simulation successfully characterized and quantified various isomers and isobaric compounds in cigarette smoke, including this compound []. This technique distinguished this compound from other C₅H₆ isomers like 1-penten-3-yne and 1-penten-4-yne.

Q3: How does this compound contribute to the formation of polycyclic aromatic hydrocarbons (PAHs)?

A3: While this compound itself is not a PAH, it plays a role in PAH formation pathways. A study investigated the reaction of a phenyl radical (C₆H₅) with cis-3-penten-1-yne (C₅H₆) and its related radicals []. The findings suggest that the phenyl radical readily reacts with this compound and its radicals, initiating a series of ring enlargement and formation processes, ultimately leading to PAH formation. This reaction pathway highlights the potential of unsaturated hydrocarbons like this compound to contribute to PAH growth mechanisms.

Q4: Are there any studies focusing on the specific reactivity or applications of this compound in chemical synthesis?

A4: Research highlights the utility of this compound derivatives, specifically 4-OR-3-penten-1-ynes, in the synthesis of vitamin A [, ]. The compound with R = -CH(OC₂H₅)-CH3 serves as a key C5-fragment in a convergent synthetic route to the β-C18-ketone intermediate of vitamin A. This approach underscores the potential of appropriately substituted this compound derivatives as valuable building blocks in complex organic synthesis.

Q5: Have there been any investigations into the spectroscopic properties of this compound?

A5: Yes, the microwave spectrum of trans-3-Penten-1-yne has been studied to determine its barrier to internal rotation and dipole moment []. While specific details of the study are limited in the abstract, this research highlights the use of spectroscopic techniques to elucidate the structural and electronic properties of this compound.

Q6: Are there any reported studies on the environmental impact or degradation pathways of this compound?

A7: The provided research abstracts do not offer information on the environmental impact or degradation of this compound. Given its identification in combustion processes like cigarette smoke [], investigating its fate in the environment and potential for degradation or accumulation could be relevant areas for future research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.